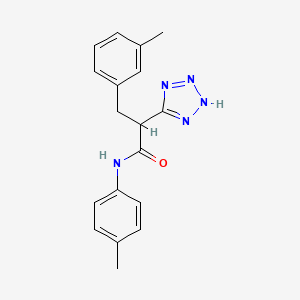

3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide” is an organic compound that belongs to the class of amides. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of methylphenyl groups adds to its complexity and potential reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide” typically involves multi-step organic reactions. One common method might include:

Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

Amide Bond Formation: The tetrazole intermediate can then be coupled with 3-methylphenyl and 4-methylphenyl amines using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

Large-scale synthesis of intermediates: Using continuous flow reactors to ensure consistent quality and yield.

Optimization of reaction conditions: To maximize yield and minimize by-products, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The methyl groups on the phenyl rings can undergo oxidation to form carboxylic acids.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions due to the electron-rich nitrogen atoms.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Coupling Reagents: EDCI, DCC for amide bond formation.

Major Products

Oxidation Products: Carboxylic acids.

Reduction Products: Amines.

Substitution Products: Various substituted tetrazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

“3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide” can be used in various fields:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying enzyme interactions due to its amide and tetrazole functionalities.

Medicine: Possible applications in drug design and development, particularly as a scaffold for creating new pharmaceuticals.

Industry: Use in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action for this compound would depend on its specific application. Generally, the tetrazole ring can mimic carboxylate groups, allowing it to interact with biological targets such as enzymes or receptors. The amide bond provides stability and can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)acetamide: Similar structure but with an acetamide group instead of propanamide.

3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)butanamide: Similar structure but with a butanamide group instead of propanamide.

Uniqueness

The unique combination of the tetrazole ring and the specific positioning of the methylphenyl groups in “3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide” may confer distinct chemical properties and biological activities compared to its analogs.

Biologische Aktivität

3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C17H19N5O

- Molecular Weight : 305.37 g/mol

1. Antitumor Activity

Research indicates that derivatives of tetrazole compounds exhibit significant antitumor properties. The presence of the tetrazole ring enhances the compound's interaction with biological targets involved in cancer cell proliferation. For instance, a study demonstrated that similar tetrazole-containing compounds showed IC50 values in the low micromolar range against various cancer cell lines .

2. Anticonvulsant Effects

The compound's structural similarity to known anticonvulsants suggests potential efficacy in seizure management. Preliminary studies have shown that modifications to the phenyl rings can enhance anticonvulsant activity, indicating a structure-activity relationship (SAR) worth exploring further .

3. GABA Modulation

Investigations into GABA receptor modulation reveal that certain analogs of this compound can significantly alter GABA-evoked currents. This modulation is crucial for developing treatments for anxiety and other neurological disorders .

The biological activity of this compound is believed to involve:

- Receptor Binding : The compound may bind to various receptors, including GABA and NMDA receptors, influencing neurotransmitter release and neuronal excitability.

- Enzyme Inhibition : It may inhibit specific enzymes involved in tumor growth and progression, although detailed mechanisms remain to be elucidated.

Case Study 1: Antitumor Efficacy

A recent study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 10 µM after 48 hours of treatment. Histological analyses revealed apoptosis induction as a primary mechanism .

Case Study 2: Anticonvulsant Activity

In a rodent model of epilepsy, administration of the compound resulted in a significant decrease in seizure frequency compared to control groups. The study highlighted the need for further exploration into its pharmacokinetics and long-term effects .

Eigenschaften

IUPAC Name |

3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-12-6-8-15(9-7-12)19-18(24)16(17-20-22-23-21-17)11-14-5-3-4-13(2)10-14/h3-10,16H,11H2,1-2H3,(H,19,24)(H,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQVWLWTMGEZLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC(=C2)C)C3=NNN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.